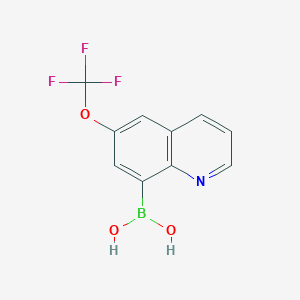
(6-Cyano-3-cyclohexyl-1,3-benzodiazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyano-3-cyclohexyl-1,3-benzodiazol-4-yl)boronic acid is a boronic acid derivative with a complex molecular structure. It contains a benzodiazole ring, a cyclohexyl group, and a cyano group, making it a versatile compound in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyano-3-cyclohexyl-1,3-benzodiazol-4-yl)boronic acid typically involves multiple steps, starting with the formation of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The cyclohexyl group is introduced through a subsequent alkylation reaction, and the cyano group is added via a cyanoation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: (6-Cyano-3-cyclohexyl-1,3-benzodiazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: (6-Carboxy-3-cyclohexyl-1,3-benzodiazol-4-yl)boronic acid.
Reduction: (6-Amino-3-cyclohexyl-1,3-benzodiazol-4-yl)boronic acid.
Substitution: Various boronic esters or boronic amides.
Scientific Research Applications
(6-Cyano-3-cyclohexyl-1,3-benzodiazol-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: It can be employed in the study of enzyme inhibitors and as a probe in biological assays.
Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (6-Cyano-3-cyclohexyl-1,3-benzodiazol-4-yl)boronic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Boronic esters: Used in carbohydrate chemistry and drug delivery.
Boronic acids: Employed in Suzuki-Miyaura coupling reactions and as protective groups in organic synthesis.
Benzodiazoles: Utilized in pharmaceuticals and materials science.
Uniqueness: (6-Cyano-3-cyclohexyl-1,3-benzodiazol-4-yl)boronic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and broad applicability in various fields.
Properties
IUPAC Name |
(6-cyano-3-cyclohexylbenzimidazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BN3O2/c16-8-10-6-12(15(19)20)14-13(7-10)17-9-18(14)11-4-2-1-3-5-11/h6-7,9,11,19-20H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINXCZHGKLLVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N(C=N2)C3CCCCC3)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Dimethylsulfamoyl)-5-methylphenyl]boronic acid](/img/structure/B7952457.png)






![[2-(Dipropylsulfamoyl)phenyl]boronic acid](/img/structure/B7952500.png)
![[8-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid](/img/structure/B7952512.png)
![[3-(Diethylsulfamoyl)-5-methylphenyl]boronic acid](/img/structure/B7952520.png)
![[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B7952531.png)
![[6-(5-Propyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid](/img/structure/B7952543.png)
![[2-(3,5-Dimethylpyrazole-1-sulfonyl)phenyl]boronic acid](/img/structure/B7952553.png)
![{3-[(Benzenesulfonyl)oxy]-4-methoxyphenyl}boronic acid](/img/structure/B7952563.png)
